molecular formula C18H14F3N3O2S B12182146 4-methyl-N-(pyridin-2-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

4-methyl-N-(pyridin-2-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B12182146
M. Wt: 393.4 g/mol
InChI Key: OTDRYLZGXZLXKP-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-2-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-2-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thioamide.

    Introduction of the Pyridin-2-ylmethyl Group: This step might involve a nucleophilic substitution reaction where the thiazole intermediate reacts with a pyridin-2-ylmethyl halide.

    Addition of the Trifluoromethoxyphenyl Group: This could be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group or the thiazole ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents for diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(pyridin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
  • 4-methyl-N-(pyridin-2-ylmethyl)-2-[4-(methoxy)phenyl]-1,3-thiazole-5-carboxamide

Uniqueness

The presence of the trifluoromethoxy group in 4-methyl-N-(pyridin-2-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide might confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to similar compounds.

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

4-methyl-N-(pyridin-2-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H14F3N3O2S/c1-11-15(16(25)23-10-13-4-2-3-9-22-13)27-17(24-11)12-5-7-14(8-6-12)26-18(19,20)21/h2-9H,10H2,1H3,(H,23,25)

InChI Key

OTDRYLZGXZLXKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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